Cas no 58929-74-1 (1,3-Bis(2-bromoethoxy)benzene)

1,3-Bis(2-bromoethoxy)benzene structure
1,3-Bis(2-bromoethoxy)benzene structure
Product Name:1,3-Bis(2-bromoethoxy)benzene
CAS No:58929-74-1
MF:C10H12Br2O2
MW:324.009081840515
CID:1069390
PubChem ID:10615930
Update Time:2025-09-27

1,3-Bis(2-bromoethoxy)benzene Chemical and Physical Properties

Names and Identifiers

    • 1,3-Bis(2-bromoethoxy)benzene
    • 1,3-Bis-(2-brom-aethoxy)-benzol
    • 1,3-bis-(2-bromo-ethoxy)-benzene
    • 2-bromo-1-[3-(2-bromoethoxy)phenoxy]ethane
    • ARONIS24126
    • BBL023516
    • CTK5J0411
    • SBB080622
    • STL069533
    • SureCN8155382
    • AKOS005111012
    • 58929-74-1
    • DTXSID30442575
    • SCHEMBL8155382
    • VS-07446
    • MDL: MFCD16885717
    • Inchi: 1S/C10H12Br2O2/c11-4-6-13-9-2-1-3-10(8-9)14-7-5-12/h1-3,8H,4-7H2
    • InChI Key: ZAVWZUBXDZDHQR-UHFFFAOYSA-N
    • SMILES: BrCCOC1C=CC=C(C=1)OCCBr

Computed Properties

  • Exact Mass: 321.92036
  • Monoisotopic Mass: 321.92040g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 6
  • Complexity: 130
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 18.5Ų

Experimental Properties

  • PSA: 18.46

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Additional information on 1,3-Bis(2-bromoethoxy)benzene

Chemical Profile of 1,3-Bis(2-bromoethoxy)benzene (CAS No: 58929-74-1)

1,3-Bis(2-bromoethoxy)benzene, identified by its Chemical Abstracts Service (CAS) number 58929-74-1, is a significant compound in the realm of organic chemistry and pharmaceutical research. This aromatic ether derivative features a benzene ring substituted with two bromoethoxy groups at the 1 and 3 positions. Its unique structural configuration makes it a valuable intermediate in synthetic chemistry, particularly in the development of specialized materials and biologically active molecules.

The molecular structure of 1,3-Bis(2-bromoethoxy)benzene consists of a central benzene core, which is a well-known scaffold in medicinal chemistry due to its ability to interact with biological targets through hydrophobic and π-stacking interactions. The presence of two bromoethoxy substituents at the ortho positions introduces specific electronic and steric properties that can be exploited in drug design. The bromine atoms, being electronegative, can modulate the electron density on the benzene ring, while the ethoxy groups contribute to solubility and potential hydrogen bonding capabilities.

In recent years, 1,3-Bis(2-bromoethoxy)benzene has garnered attention in the pharmaceutical industry for its potential as a precursor in the synthesis of novel therapeutic agents. Researchers have been exploring its utility in constructing complex molecular architectures that exhibit pharmacological activity. For instance, derivatives of this compound have been investigated for their antimicrobial and anti-inflammatory properties. The bromoethoxy moieties provide handles for further functionalization via cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the introduction of diverse pharmacophores.

One of the most compelling aspects of 1,3-Bis(2-bromoethoxy)benzene is its role in the development of small-molecule probes for biochemical studies. Its well-defined structure allows researchers to design molecules that can selectively interact with specific enzymes or receptors. This has been particularly useful in fragment-based drug discovery, where subtle modifications around the core scaffold can lead to improved binding affinity and selectivity. The compound's ability to serve as a versatile building block has made it a staple in many synthetic chemists' toolkits.

The synthesis of 1,3-Bis(2-bromoethoxy)benzene typically involves nucleophilic substitution reactions on appropriately substituted biphenyl precursors. The bromination step is critical and often requires careful optimization to ensure high regioselectivity. Advanced techniques such as transition-metal-catalyzed reactions have been employed to enhance yield and purity. The resulting compound can then be further modified through various chemical transformations to produce more complex derivatives tailored for specific applications.

Recent advancements in computational chemistry have also contributed to the understanding of 1,3-Bis(2-bromoethoxy)benzene's reactivity and potential applications. Molecular modeling studies have revealed insights into how this compound interacts with biological targets at the atomic level. These insights are crucial for rational drug design, allowing researchers to predict the behavior of novel derivatives before they are synthesized. Such computational approaches are becoming increasingly integral to modern pharmaceutical research.

The industrial significance of 1,3-Bis(2-bromoethoxy)benzene extends beyond academic research. Its use in material science has been explored, particularly in the development of advanced polymers and liquid crystals. The ability to incorporate bromoethoxy groups into polymer backbones can impart unique properties such as enhanced thermal stability or improved solubility. These attributes make such materials attractive for applications in electronics, optoelectronics, and coatings.

Environmental considerations also play a role in the handling and application of 1,3-Bis(2-bromoethoxy)benzene. While it is not classified as a hazardous substance under current regulations, its persistence in aquatic environments has been studied due to the potential toxicity associated with brominated organic compounds. Researchers are actively working on greener synthetic routes that minimize waste and reduce environmental impact. This includes exploring biocatalytic methods and solvent-free reactions that align with sustainable chemistry principles.

In conclusion,1,3-Bis(2-bromoethoxy)benzene (CAS No: 58929-74-1) is a multifaceted compound with broad applications across pharmaceuticals and materials science. Its unique structural features make it an invaluable intermediate for synthesizing biologically active molecules and advanced materials alike. As research continues to uncover new possibilities for this compound,1,3-Bis(2-bromoethoxy)benzene is poised to remain at the forefront of chemical innovation.

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